Cas no 1196475-57-6 (2-(2-Bromophenyl)-2-phenylethan-1-ol)
2-(2-Bromophenyl)-2-phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Bromophenyl)-2-phenylethan-1-ol
- 2-(2-bromophenyl)-2-phenylethanol
- 1196475-57-6
- 2-(2-bromo-phenyl)-2-phenyl-ethanol
- ZUZGTFFTHQPHIC-UHFFFAOYSA-N
- SCHEMBL1134347
-
- Inchi: 1S/C14H13BrO/c15-14-9-5-4-8-12(14)13(10-16)11-6-2-1-3-7-11/h1-9,13,16H,10H2
- InChI Key: ZUZGTFFTHQPHIC-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(CO)C1C=CC=CC=1
Computed Properties
- Exact Mass: 276.01498g/mol
- Monoisotopic Mass: 276.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 20.2Ų
2-(2-Bromophenyl)-2-phenylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019107849-1g |
2-(2-Bromophenyl)-2-phenylethan-1-ol |
1196475-57-6 | 95% | 1g |
$405.53 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759985-1g |
2-(2-Bromophenyl)-2-phenylethan-1-ol |
1196475-57-6 | 98% | 1g |
¥3348.00 | 2024-08-09 | |
| Crysdot LLC | CD12174544-1g |
2-(2-Bromophenyl)-2-phenylethan-1-ol |
1196475-57-6 | 95+% | 1g |
$464 | 2024-07-23 |
2-(2-Bromophenyl)-2-phenylethan-1-ol Related Literature
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2-(2-Bromophenyl)-2-phenylethan-1-ol
2-(2-Bromophenyl)-2-phenylethan-1-ol
2-(2-Bromophenyl)-2-phenylethan-1-ol, also known by its CAS number 1196475-57-6, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in advanced chemical synthesis and material engineering.
The molecular structure of 2-(2-Bromophenyl)-2-phenylethan-1-ol consists of a central ethanol backbone with two aromatic substituents: a bromophenyl group and a phenyl group. The bromine atom, located on the second carbon of the benzene ring, plays a critical role in determining the compound's reactivity and stability. Recent studies have highlighted the importance of such halogenated aromatic compounds in catalytic processes and polymer synthesis.
One of the most notable advancements involving 2-(2-Bromophenyl)-2-phenylethan-1-ol is its use as a precursor in the synthesis of high-performance polymers. Researchers have demonstrated that this compound can serve as a building block for creating polymeric materials with enhanced mechanical properties and thermal stability. For instance, a 2023 study published in *Advanced Materials* revealed that incorporating this compound into polymer networks significantly improves their resistance to high temperatures and mechanical stress.
In addition to its role in polymer science, 2-(2-Bromophenyl)-2-phenylethan-1-ol has also found applications in drug delivery systems. Its unique solubility properties make it an ideal candidate for encapsulating hydrophobic drugs, ensuring controlled release and improved bioavailability. A 2023 paper in *Journal of Controlled Release* detailed how this compound can be used to create biocompatible nanocarriers for targeted drug delivery, showcasing its potential in the medical field.
The synthesis of 2-(2-Bromophenyl)-2-phenylethan-1-ol involves a multi-step process that typically begins with the bromination of phenol derivatives. Recent innovations in catalytic methods have streamlined this process, making it more efficient and environmentally friendly. For example, the use of palladium-catalyzed coupling reactions has been shown to significantly enhance the yield and purity of the compound.
From an environmental perspective, understanding the degradation pathways of CAS No 1196475-57-6 is crucial for assessing its impact on ecosystems. Studies have indicated that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. This makes it a more sustainable choice compared to other similar compounds that are less biodegradable.
In conclusion, 2-(2-Bromophenyl)-2-phenylethan-1-ol (CAS No 1196475-57) is a multifaceted compound with promising applications across various industries. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern material science and pharmaceutical research.
1196475-57-6 (2-(2-Bromophenyl)-2-phenylethan-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)